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Compound of Interest

Ethyl 2-(4-hydroxythiazol-2-
Compound Name:
yl)acetate

Cat. No.: B181909

Application Notes and Protocols

Topic: Synthesis of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" via Hantzsch Thiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and versatile method for
the formation of thiazole rings.[1][2] The reaction typically involves the condensation of an o-
halocarbonyl compound with a thioamide.[1] Thiazole derivatives are of significant interest in
medicinal chemistry and drug development due to their presence in numerous biologically
active compounds and pharmaceuticals, exhibiting a wide range of activities including
anticancer, anti-inflammatory, and antimicrobial properties.[3] This document provides a
detailed protocol for the synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a functionalized
thiazole derivative with potential applications as a scaffold in medicinal chemistry. The
synthesis proceeds via the reaction of ethyl 2-thiooxamate with chloroacetaldehyde.

Reaction Scheme

The synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate is achieved through the
cyclocondensation reaction between ethyl 2-thiooxamate (a thioamide derivative) and
chloroacetaldehyde (an a-haloaldehyde).
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Figure 1: Hantzsch thiazole synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate.

Data Presentation

The following tables summarize the key reaction parameters and expected characterization
data for the synthesized product.

Table 1: Optimized Reaction Parameters

Parameter Value Reference

1:1 (Ethyl 2-thiooxamate :

Reactant Molar Ratio [1]
Chloroacetaldehyde)

Solvent Ethanol [4]

Temperature 78 °C (Reflux) [2]

Reaction Time 4-6 hours [4]

None (reaction proceeds under
Catalyst - [1]
neutral conditions)

Table 2: Product Characterization
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Property

Value

Product Name

Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Molecular Formula C7HsNOsS
Molecular Weight 187.22 g/mol
Appearance Off-white to pale yellow solid

Expected Yield

75-85%

Melting Point

145-148 °C (estimated)

Table 3: Predicted Spectroscopic Data

Technique

Expected Peaks

H NMR (400 MHz, DMSO-ds)

0 10.5-11.5 (br s, 1H, -OH), 6.75 (s, 1H, thiazole
C5-H), 4.15 (g, J = 7.1 Hz, 2H, -OCH2CHs), 3.80
(s, 2H, -CH2C00-), 1.20 (t, J = 7.1 Hz, 3H, -
OCHz2CHs).

13C NMR (100 MHz, DMSO-de)

0 169.5 (C=0, ester), 162.0 (C2-thiazole), 155.0
(C4-thiazole), 108.0 (C5-thiazole), 61.0 (-
OCH2CHs), 32.5 (-CH2C00-), 14.0 (-
OCHz2CHs).

FT-IR (KBr, cm™1)

3400-3200 (br, O-H stretch), 2980 (C-H stretch,
aliphatic), 1735 (C=0 stretch, ester), 1610 (C=N
stretch, thiazole ring), 1550 (C=C stretch,
thiazole ring), 1240 (C-O stretch, ester).[5][6]

Mass Spec (ESI-MS)

m/z 188.03 [M+H]*, 210.01 [M+Na]*

Experimental Protocol

This protocol details the synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate on a 10 mmol

scale.

Materials:
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o Ethyl 2-thiooxamate (1.31 g, 10 mmol)

¢ Chloroacetaldehyde (50% w/w agueous solution, 1.57 g, 10 mmol)
o Ethanol (95%), 50 mL

» Deionized Water

» Activated Charcoal

e Anhydrous Sodium Sulfate

Equipment:

100 mL round-bottom flask

» Reflux condenser

e Magnetic stirrer with heating plate
e Bichner funnel and filter flask

o Beakers and Erlenmeyer flasks

e Rotary evaporator

Procedure:

e Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl
2-thiooxamate (1.31 g, 10 mmol) and 40 mL of ethanol. Stir the mixture until the solid is fully
dissolved.

o Reagent Addition: Slowly add the 50% aqueous solution of chloroacetaldehyde (1.57 g, 10
mmol) to the flask at room temperature.

» Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately
78 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction
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can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl
acetate/hexane (1:1).[1]

o Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room
temperature. A precipitate may form upon cooling.

o Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
e Collect the crude product by vacuum filtration using a Buchner funnel.

e Wash the collected solid with two portions of cold deionized water (2 x 15 mL) followed by a
small amount of cold ethanol (10 mL) to remove unreacted starting materials and impurities.

« Purification: Transfer the crude solid to a beaker containing 30 mL of ethanol. Heat the
mixture gently to dissolve the solid. If the solution is colored, add a small amount of activated
charcoal and heat for another 10 minutes.

» Hot-filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room
temperature and then place it in an ice bath to induce crystallization.

o Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol,
and dry under vacuum or in a desiccator over anhydrous sodium sulfate.

o Characterization: Determine the yield, melting point, and characterize the final product using
IH NMR, 8C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations
Reaction Mechanism

The Hantzsch synthesis proceeds through an initial nucleophilic attack of the thioamide sulfur
on the aldehyde, followed by cyclization and dehydration to form the aromatic thiazole ring.
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Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of

the target compound.
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1. Reagent Preparation
- Dissolve Ethyl 2-thiooxamate in Ethanol

2. Reaction
- Add Chloroacetaldehyde
- Reflux for 4-6 hours

Reaction Complete

3. Isolation
- Cool reaction mixture
- Collect crude product via filtration

4. Washing
- Wash solid with cold H20
- Wash with cold Ethanol

5. Purification
- Recrystallize from Ethanol

Pure Product

6. Drying & Characterization
- Dry under vacuum
- Analyze via NMR, IR, MS

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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